molecular formula C14H11ClN4O3 B1509754 N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide CAS No. 1257440-43-9

N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide

Cat. No. B1509754
CAS RN: 1257440-43-9
M. Wt: 318.71 g/mol
InChI Key: MTHMIUYBZDSMHI-UHFFFAOYSA-N
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Description

N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide is a useful research compound. Its molecular formula is C14H11ClN4O3 and its molecular weight is 318.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential as an anticonvulsant. Research indicates that derivatives of this compound may exhibit significant efficacy in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The effectiveness of these compounds can sometimes surpass that of established drugs like valproic acid, suggesting a strong potential for development into new antiepileptic medications .

Antinociceptive Properties

In addition to anticonvulsant properties, there’s evidence that this compound may also have antinociceptive effects. This means it could potentially be used to alleviate pain without causing numbness or loss of consciousness. It has been tested in models of tonic pain, such as the formalin model, to assess its effectiveness in pain management .

Interaction with Ion Channels

The compound’s mechanism of action is believed to involve interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction is crucial for its potential therapeutic effects, as these channels play a significant role in the propagation of nerve impulses and could be targets for treating various neurological disorders .

Hepatotoxicity and Neurotoxicity Studies

Safety is a paramount concern in drug development. This compound has been evaluated for hepatotoxic and neurotoxic effects, showing no significant cytotoxic impact in studies. This suggests a favorable safety profile, which is encouraging for further research and development .

Chemical Property Analysis

Understanding the physical and chemical properties of a compound is essential for its application in scientific research. Data such as melting points, ionization energy, and mass spectrum analysis are available and provide a foundation for further experimental design and synthesis .

Mechanism of Action

properties

IUPAC Name

N-[5-(3-chlorophenyl)-2,7-dioxo-1,4-dihydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3/c1-7(20)16-12-13-17-10(8-3-2-4-9(15)5-8)6-11(21)19(13)18-14(12)22/h2-6,17H,1H3,(H,16,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHMIUYBZDSMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2NC(=CC(=O)N2NC1=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737334
Record name N-[5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide

CAS RN

1257440-43-9
Record name N-[5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide
Reactant of Route 2
N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide
Reactant of Route 3
N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide
Reactant of Route 5
N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-(3-Chlorophenyl)-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL)acetamide

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